molecular formula C8H11N3S B2408495 3-Methylidene-1-(1,3,4-thiadiazol-2-yl)piperidine CAS No. 2097867-79-1

3-Methylidene-1-(1,3,4-thiadiazol-2-yl)piperidine

Cat. No.: B2408495
CAS No.: 2097867-79-1
M. Wt: 181.26
InChI Key: ULTSSPDHNPCJBZ-UHFFFAOYSA-N
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Description

3-Methylidene-1-(1,3,4-thiadiazol-2-yl)piperidine is a heterocyclic compound that features a piperidine ring fused with a thiadiazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the molecule.

Mechanism of Action

Target of Action

The primary targets of 1,3,4-thiadiazole derivatives, such as 3-Methylidene-1-(1,3,4-thiadiazol-2-yl)piperidine, are often microbial organisms. These compounds have been found to exhibit potent antimicrobial activity . They are particularly effective against strains of E. coli, B. mycoides, and C. albicans .

Mode of Action

They interact with their targets, disrupting essential biological processes, which leads to the inhibition of microbial growth .

Biochemical Pathways

The biochemical pathways affected by 1,3,4-thiadiazole derivatives are diverse and depend on the specific microbial target. The compounds interfere with essential biochemical pathways in the microbial cells, leading to cell death . .

Result of Action

The result of the action of 1,3,4-thiadiazole derivatives is the inhibition of microbial growth. These compounds have been found to exhibit significant antimicrobial activity, outperforming other compounds in terms of antimicrobial activity . The molecular and cellular effects of these compounds’ action result in the death of the microbial cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylidene-1-(1,3,4-thiadiazol-2-yl)piperidine typically involves the reaction of piperidine derivatives with thiadiazole precursors. One common method involves the cyclization of a piperidine derivative with a thiadiazole-containing reagent under acidic or basic conditions. For example, the reaction of 1-(1,3,4-thiadiazol-2-yl)piperidine with formaldehyde and a base can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Methylidene-1-(1,3,4-thiadiazol-2-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.

    Piperidine Derivatives: Compounds with a piperidine ring are known for their pharmacological properties.

Uniqueness

3-Methylidene-1-(1,3,4-thiadiazol-2-yl)piperidine is unique due to the combination of the piperidine and thiadiazole rings, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic uses compared to compounds with only one of these rings .

Properties

IUPAC Name

2-(3-methylidenepiperidin-1-yl)-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S/c1-7-3-2-4-11(5-7)8-10-9-6-12-8/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTSSPDHNPCJBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCN(C1)C2=NN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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